molecular formula C5H8ClF2N3 B1436006 [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2098145-92-5

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No. B1436006
CAS RN: 2098145-92-5
M. Wt: 183.59 g/mol
InChI Key: SGLLZTYNCRPZGL-UHFFFAOYSA-N
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Description

“[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS number 1221726-31-3 . It is also known as "1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 214.4±40.0 °C and its predicted density is 1.54±0.1 g/cm3 . The predicted pKa value is 2.59±0.15 .

Scientific Research Applications

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of various compounds. It has been used in enzyme inhibition studies, drug metabolism studies, and drug-receptor binding studies. It has also been used as a tool for studying the effects of fluorinated compounds on biological systems.

Mechanism of Action

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has been found to interact with a variety of receptors, including serotonin, dopamine, and norepinephrine receptors. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as monoamine oxidase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as monoamine oxidase. In addition, this compound has been found to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and easy to synthesize. However, this compound has some limitations. It is not soluble in water, and therefore must be dissolved in organic solvents for use in experiments. In addition, it is not very soluble in organic solvents, and therefore must be used in relatively small amounts.

Future Directions

For research involving [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications as a drug or drug-like compound. In addition, further studies could be conducted to investigate the potential uses of this compound in drug design and drug delivery. Other possible future directions include the development of new synthesis methods for this compound, and the exploration of its potential applications in drug-receptor binding studies. Finally, further studies could be conducted to investigate the role of this compound in the regulation of gene expression.

Safety and Hazards

This compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of eye contact, it is advised to wash out immediately with fresh running water . If skin or hair contact occurs, flush skin and hair with running water (and soap if available) and seek medical attention in event of irritation . If fumes, aerosols or combustion products are inhaled, remove from contaminated area . If ingested, immediately give a glass of water .

properties

IUPAC Name

[1-(difluoromethyl)pyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c6-5(7)10-3-4(1-8)2-9-10;/h2-3,5H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLLZTYNCRPZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2098145-92-5
Record name 1-[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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